molecular formula C10H12ClNO B3388962 (3R)-3-(2-chlorophenoxy)pyrrolidine CAS No. 900572-39-6

(3R)-3-(2-chlorophenoxy)pyrrolidine

Cat. No. B3388962
CAS RN: 900572-39-6
M. Wt: 197.66 g/mol
InChI Key: APUWIMBTIDIKKZ-MRVPVSSYSA-N
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Description

(3R)-3-(2-chlorophenoxy)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ((3R)-3-(2-chlorophenoxy)pyrrolidine)-3-(2-chlorophenoxy)pyrrolidine is not fully understood. However, it has been proposed that it acts as a chiral ligand in asymmetric catalysis. It has also been shown to exhibit inhibitory activity against certain enzymes, which could be attributed to its chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3-(2-chlorophenoxy)pyrrolidine have not been extensively studied. However, it has been shown to exhibit inhibitory activity against certain enzymes, which could have potential applications in drug discovery.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((3R)-3-(2-chlorophenoxy)pyrrolidine)-3-(2-chlorophenoxy)pyrrolidine in lab experiments is its potential applications in asymmetric catalysis. It is also relatively easy to synthesize using various methods. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ((3R)-3-(2-chlorophenoxy)pyrrolidine)-3-(2-chlorophenoxy)pyrrolidine. One of the significant areas of research is to further understand its mechanism of action and potential applications in drug discovery. It could also be studied for its potential applications in other fields, such as materials science.
Conclusion:
In conclusion, (this compound)-3-(2-chlorophenoxy)pyrrolidine is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

((3R)-3-(2-chlorophenoxy)pyrrolidine)-3-(2-chlorophenoxy)pyrrolidine has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in asymmetric catalysis. It has also been studied for its potential applications in drug discovery, as it has been shown to exhibit inhibitory activity against certain enzymes.

properties

IUPAC Name

(3R)-3-(2-chlorophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUWIMBTIDIKKZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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